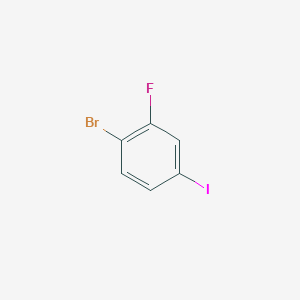

1-Bromo-2-fluoro-4-iodobenzene

Beschreibung

Significance of Halogenated Benzene (B151609) Derivatives in Advanced Organic Synthesis

Halogenated benzene derivatives are crucial intermediates in the synthesis of a wide array of complex organic molecules. hopemaxchem.com Their importance stems from their ability to participate in a variety of chemical transformations, including nucleophilic and electrophilic substitution reactions, as well as cross-coupling reactions. hopemaxchem.com This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry.

These derivatives are indispensable in several key industries:

Pharmaceuticals: Halogen atoms can alter the biological activity, solubility, and metabolic profile of drug candidates. hopemaxchem.com Consequently, halogenated benzenes are used in the synthesis of a broad spectrum of therapeutics, including antibiotics, anti-cancer agents, and anti-inflammatory drugs. hopemaxchem.com

Agrochemicals: In the agricultural sector, these compounds are vital for producing pesticides, herbicides, and fungicides. hopemaxchem.com The presence of halogens often enhances the efficacy and stability of these products. hopemaxchem.com

Materials Science: Halogenated benzene derivatives are employed in the creation of high-performance polymers and specialty materials, imparting properties such as flame retardancy and chemical resistance. hopemaxchem.com These materials find applications in electronics, automotive, and aerospace industries. hopemaxchem.com

Dyes and Pigments: They serve as precursors in the manufacturing of various dyes and pigments used in the textile and other industries. numberanalytics.comnumberanalytics.com

Research Context and Unique Reactivity Profile of 1-Bromo-2-fluoro-4-iodobenzene

Among the vast family of polyhalogenated aromatics, this compound stands out due to its unique substitution pattern. The presence of three different halogen atoms—bromine, fluorine, and iodine—on the same benzene ring provides a remarkable platform for selective and sequential chemical modifications. Each halogen possesses a distinct reactivity profile, allowing chemists to target specific positions on the aromatic ring for functionalization.

The differential reactivity of the carbon-halogen bonds is a key feature. The carbon-iodine bond is the most reactive towards cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the most inert. This hierarchy enables chemists to perform a sequence of reactions, introducing different functional groups at specific positions with a high degree of control. This makes this compound a highly valuable and versatile building block in the synthesis of complex, multi-functionalized aromatic compounds for pharmaceutical and materials science applications. chemimpex.com

Physicochemical and Spectroscopic Data

The unique properties of this compound are defined by its physical and spectroscopic characteristics.

Physical Properties

This compound is typically a pale brown or low-melting solid at room temperature. chemicalbook.comfluorochem.co.uk Key physical data are summarized in the interactive table below.

| Property | Value |

| Molecular Formula | C₆H₃BrFI |

| Molecular Weight | 300.897 g/mol |

| Melting Point | 34-38 °C |

| Boiling Point | 80 °C at 2.5 mmHg |

| Density | ~2.3 g/cm³ |

| Flash Point | >110 °C |

| Solubility | Insoluble in water, soluble in common organic solvents. |

| Data sourced from multiple references. chemicalbook.comfluorochem.co.ukchemicalbook.comfluorobenzene.ltdthermofisher.com |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. While a comprehensive set of spectra is not publicly available, typical analytical data includes:

| Spectroscopic Technique | Key Identifiers |

| Infrared (IR) Spectroscopy | Provides information on the characteristic vibrations of the C-H, C-F, C-Br, and C-I bonds, as well as the aromatic ring. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the precise arrangement of atoms within the molecule. |

| Mass Spectrometry (MS) | Confirms the molecular weight and provides information on the fragmentation pattern. |

| Gas Chromatography (GC) | Used to determine the purity of the compound, with assays typically showing ≥96.0% purity. thermofisher.com |

Synthesis and Chemical Reactivity

The synthesis of this compound is a well-established process, and its unique structure dictates its chemical reactivity.

Manufacturing and Synthesis

The primary route for synthesizing this compound involves a diazotization reaction starting from 2-fluoro-4-iodoaniline (B146158). chemicalbook.comprepchem.com A detailed procedure involves dissolving sodium nitrite (B80452) in sulfuric acid, followed by the addition of acetic acid. prepchem.com To this solution, 2-fluoro-4-iodoaniline is added. prepchem.com The resulting mixture is then added to a solution of copper(I) bromide in hydrobromic acid. prepchem.com After extraction and purification, the final product is obtained. prepchem.com

An alternative conceptual approach involves a multi-step synthesis starting from benzene. cn-alchemist.com This would include bromination to form bromobenzene, followed by fluorination to introduce the fluorine atom, and finally, a selective iodination to yield this compound. cn-alchemist.com

Chemical Reactivity and Key Reactions

The distinct halogen atoms on the benzene ring govern the reactivity of this compound, making it a valuable substrate for selective functionalization. chemimpex.com Its electrophilic properties are enhanced by the halogen substituents, making it an ideal candidate for various cross-coupling reactions. chemimpex.com

Key reactions involving this compound include:

Suzuki and Sonogashira Couplings: These palladium-catalyzed cross-coupling reactions are fundamental in forming new carbon-carbon bonds. chemimpex.com The higher reactivity of the iodine atom allows for selective coupling at the C4 position.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom can activate the ring for nucleophilic attack, although this is generally less common than cross-coupling reactions.

Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers. For example, the reaction of this compound with phenol (B47542) can be used to synthesize 1-bromo-2-fluoro-4-phenoxybenzene.

The ability to selectively functionalize the molecule at different positions by choosing the appropriate reaction conditions and catalysts is a key advantage for synthetic chemists. chemimpex.com

Applications in Scientific Research and Industry

The unique structural and reactive properties of this compound make it a valuable compound in several high-tech fields.

Role as a Versatile Building Block

This compound serves as a key intermediate in organic synthesis. cn-alchemist.com Its special structure allows it to participate in a variety of reactions to construct more complex organic molecules. cn-alchemist.com This versatility makes it a crucial component in the design and synthesis of novel compounds with specific properties.

Applications in Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical industry, this compound is used as a key intermediate in the development of new drugs that target specific biological pathways. chemimpex.com Similarly, in the agrochemical sector, it is used in the synthesis of new pesticides and herbicides. chemimpex.com The ability to introduce multiple functional groups allows for the fine-tuning of the biological activity of the final products.

Utility in Materials Science

In the field of materials science, this compound is used in the creation of advanced materials, including polymers and coatings. chemimpex.com The incorporation of this building block can enhance properties such as durability and resistance to environmental factors. chemimpex.com The resulting polymers may have applications in the electronics industry. google.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCODJNASCDFXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369327 | |

| Record name | 1-Bromo-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136434-77-0 | |

| Record name | 1-Bromo-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-fluoro-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Fluoro 4 Iodobenzene and Its Derivatives

Established Synthetic Pathways for Polyhalogenated Arenes

Traditional methods for synthesizing multi-substituted aromatic compounds have long relied on a set of robust and well-understood reactions. These pathways, primarily involving diazotization and sequential halogenation, form the bedrock of synthetic strategies for molecules like 1-bromo-2-fluoro-4-iodobenzene.

Diazotization and Halogenation Approaches for Haloiodobenzenes

A primary and widely documented method for the synthesis of this compound involves the diazotization of an aromatic amine precursor, followed by a halogenation reaction. chemicalbook.com The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884, is a classic example of this approach. wikipedia.org This process allows for the conversion of a primary aromatic amine into a highly versatile diazonium salt, which can then be displaced by a variety of nucleophiles, including halides. wikipedia.orgbyjus.commasterorganicchemistry.com

The synthesis of this compound specifically can be achieved starting from 2-fluoro-4-iodoaniline (B146158). chemicalbook.comprepchem.com The process involves two main steps:

Diazotization : The amine group of 2-fluoro-4-iodoaniline is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid. prepchem.comorganic-chemistry.org

Sandmeyer Reaction : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the substitution of the diazonium group with a bromine atom, yielding the final product. wikipedia.orgprepchem.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglibretexts.org

A detailed experimental procedure involves dissolving sodium nitrite in sulfuric acid and acetic acid, followed by the addition of 2-fluoro-4-iodoaniline. prepchem.com The resulting solution is then added to a solution of copper(I) bromide in hydrobromic acid. prepchem.com After extraction and purification, this compound can be obtained. prepchem.com A patent for a similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, describes a "one-pot" method where the diazotization and iodization occur concurrently, which is reported to reduce byproducts and improve yield. google.com

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Fluoro-4-iodoaniline | Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Acetic acid | 2-Fluoro-4-iodobenzenediazonium salt | Diazotization |

| 2 | 2-Fluoro-4-iodobenzenediazonium salt | Copper(I) bromide (CuBr), Hydrobromic acid (HBr) | This compound | Sandmeyer Reaction |

Sequential Halogenation Strategies for Multi-Substituted Aromatics

An alternative to the diazotization route is the sequential introduction of halogen substituents onto a simpler benzene (B151609) derivative. cn-alchemist.com The success of this strategy hinges on the directing effects of the substituents already present on the aromatic ring, which control the position of subsequent electrophilic aromatic substitutions. libretexts.org

Synthesizing this compound sequentially would require careful planning of the reaction order. For instance, one could start with a fluorinated benzene derivative. The fluorine atom is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. The challenge lies in achieving the desired 1,2,4-substitution pattern with high regioselectivity, as direct halogenation of a monosubstituted benzene can often lead to a mixture of isomers. epo.org

The general approach involves:

First Halogenation : Introduction of the first halogen (e.g., fluorine) onto the benzene ring. Direct fluorination with F₂ gas is often too reactive and aggressive for controlled synthesis, so alternative methods like the Balz–Schiemann reaction are typically used. orgsyn.orgquora.com

Second Halogenation : Introduction of a second halogen (e.g., bromine or iodine). The position of this second halogen is dictated by the directing effect of the first.

Third Halogenation : Introduction of the final halogen, again guided by the electronic and steric effects of the two existing substituents.

The synthesis of polyhalogenated benzenes often involves multiple steps and purification stages to isolate the desired isomer from potential byproducts. epo.org The inherent reactivity differences between the halogens (iodine being the most reactive in many subsequent reactions like metal-catalyzed couplings) also play a role in the synthetic strategy. vulcanchem.com

Novel and Advanced Synthetic Protocols for this compound

While established methods are reliable, modern synthetic chemistry is continually evolving towards more efficient, selective, and sustainable processes. Research into novel catalytic systems and green chemistry principles is paving the way for advanced synthetic protocols for complex molecules like this compound.

Metal-Catalyzed Routes to Halogenated Benzene Scaffolds

Transition-metal catalysis has revolutionized organic synthesis, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com For polyhalogenated arenes, metal-catalyzed cross-coupling reactions provide a modular and highly selective approach to synthesis. nih.govacs.org These methods can be used to construct the target molecule by selectively coupling halogen atoms to specific positions on an aromatic precursor.

Key approaches include:

Palladium-Catalyzed Reactions : Catalysts based on palladium are widely used in reactions like Suzuki, Heck, and Sonogashira couplings. vulcanchem.com These methods can be adapted to introduce halogens or other functional groups with high precision. Site-selective cross-coupling allows for the functionalization of one halogen position on a polyhalogenated ring while leaving others intact, which is valuable for multi-step syntheses. vulcanchem.comacs.org

Copper-Catalyzed Reactions : Copper catalysis, a key component of the Sandmeyer reaction, has seen a resurgence in modern synthesis. mdpi.com Advanced copper-based catalytic systems, often employing specific ligands, can facilitate the arylation and halogenation of aromatic compounds under milder conditions than traditional methods. mdpi.com

Directed Ortho-Metalation : This technique involves using a directing group on the benzene ring to selectively deprotonate and metalate the ortho position. The resulting organometallic intermediate can then be quenched with an electrophilic halogen source (like I₂, Br₂, or Cl₂) to install a halogen atom with high regioselectivity. epo.org

| Catalyst Type | Common Metals | Typical Reactions | Advantages |

|---|---|---|---|

| Cross-Coupling Catalysts | Palladium (Pd), Nickel (Ni) | Suzuki, Heck, Stille, Sonogashira | High selectivity, functional group tolerance, modularity. thieme-connect.com |

| Ullmann-type Catalysts | Copper (Cu) | Ullmann Condensation, C-X bond formation | Cost-effective, effective for C-O, C-N, and C-S bond formation. mdpi.com |

| Directed Metalation Reagents | Lithium (Li), Magnesium (Mg) | Directed ortho-metalation (DoM) | High regioselectivity for halogen introduction. epo.org |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. wisdomgale.comresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including polyhalogenated aromatics, which have been noted for their potential environmental toxicity. wisdomgale.comresearchgate.net

Sustainable approaches to the synthesis of this compound and its derivatives could include:

Alternative Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water or supercritical fluids. mdpi.comresearchgate.net

Catalysis : Using catalytic reagents instead of stoichiometric ones to reduce waste. This includes the use of highly efficient metal catalysts or biocatalysts (enzymes) that can operate under mild conditions. wisdomgale.comresearchgate.net

Energy Efficiency : Employing methods like microwave-assisted or flow chemistry synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing the generation of byproducts. researchgate.net

Electrochemical Synthesis : Using electricity to drive chemical reactions can replace toxic and hazardous reagents, offering a green and highly controllable synthetic method. nih.govacs.org The electrochemical reduction of polyhalogenated aromatic compounds has been explored for creating new materials. acs.org

The integration of these green chemistry approaches is crucial for the future of chemical manufacturing, ensuring that the production of valuable compounds like this compound can be achieved in a more sustainable and environmentally responsible manner. wisdomgale.comnih.gov

Reactivity and Mechanistic Investigations of 1 Bromo 2 Fluoro 4 Iodobenzene

Cross-Coupling Reactions of 1-Bromo-2-fluoro-4-iodobenzene

The utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. These reactions leverage the differential reactivity of the C–I and C–Br bonds, allowing for chemoselective functionalization. Typically, the reaction occurs preferentially at the C-4 position (iodine) under milder conditions, while the C-1 position (bromine) requires more forcing conditions to react. The C–F bond remains inert under typical palladium-catalyzed cross-coupling conditions due to its high strength.

Palladium catalysis is a cornerstone of modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium(0) catalysts are used to initiate the catalytic cycle via oxidative addition into the weakest carbon-halogen bond. mdpi.com

The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organohalide, is a widely used transformation. mdpi.comresearchgate.net For this compound, the reaction is expected to show high chemoselectivity, with the arylboronic acid coupling exclusively at the C-I bond. This is consistent with findings for structurally similar compounds like 1-bromo-3-fluoro-4-iodobenzene, where selective coupling at the iodine-bearing position is observed. lookchem.com Studies on related substrates, such as 1-bromo-2-fluorobenzene (B92463) and 1-bromo-4-fluorobenzene (B142099), have been successfully performed using heterogeneous palladium nanoparticle catalysts, demonstrating the viability of coupling at a C-Br bond in the presence of a C-F bond. ugr.es The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (nanoparticles) | K₂CO₃ | Dioxane/H₂O | 4,4'-Difluoro-biphenyl | ~95 | ugr.es |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (nanoparticles) | K₂CO₃ | Dioxane/H₂O | 2,4'-Difluoro-biphenyl | ~90 | ugr.es |

| 1-Bromo-3-fluoro-4-iodobenzene | Phenylboronic acid | Not Specified | Not Specified | Not Specified | 1-Bromo-3-fluoro-4-phenylbenzene | 74 | lookchem.com |

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Related Fluorinated Bromo- and Iodoarenes. This table is interactive.

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly effective for the selective functionalization of this compound at the C-I position. The established reactivity order for aryl halides in Sonogashira couplings is I > Br > Cl, which allows for precise chemoselectivity. wikipedia.org Reactions involving substrates like 1-bromo-4-iodobenzene (B50087) demonstrate that coupling with an alkyne can be achieved at the C-I bond without affecting the C-Br bond, particularly when the reaction is conducted at or near room temperature. wikipedia.org Various palladium precursors, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, can be used, often in conjunction with a copper salt like CuI and an amine base (e.g., triethylamine) in a solvent like THF or DMF. beilstein-journals.orgnih.gov Copper-free Sonogashira protocols have also been developed and are effective. beilstein-journals.org

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Product | Yield (%) | Ref |

| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 1-Bromo-4-(phenylethynyl)benzene | >95 | wikipedia.orgbeilstein-journals.org |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ / Cu₂O | - | THF-DMA | 80 | 4-Methyl-1-(phenylethynyl)benzene | High | rsc.org |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] (Ionic Liquid) | 55 | Diphenylacetylene | 85 | beilstein-journals.orgbeilstein-journals.org |

Table 2: Typical Conditions for Selective Sonogashira Coupling Reactions. This table is interactive.

The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium. researchgate.netwikipedia.org This reaction is also highly selective for the C-I bond in polyhalogenated substrates. Research on 1-bromo-2-iodoarenes has shown that double coupling reactions with bicyclic stannolanes proceed in a highly regioselective manner, where the carbon attached to the iodine atom reacts first. nih.govrsc.orgrsc.org This provides strong evidence that the Stille coupling of this compound with an organotin reagent would yield the product of substitution at the C-4 position, leaving the C-Br and C-F bonds available for further chemistry. The reaction tolerates a wide variety of functional groups, and the stereochemistry of vinylstannane partners is typically retained in the product. wikipedia.orgacs.org

| Aryl Halide | Coupling Partner | Catalyst | Solvent | Product | Yield (%) | Ref |

| 1-Bromo-4-chloro-2-iodobenzene | Bicyclic Stannolane | Pd(PtBu₃)₂ | Toluene | Tetrahydrobenz[f]isoindole derivative | 68 | rsc.org |

| 1-Bromo-4-nitrobenzene | Furan-2-yltributyltin | Pd(OAc)₂ / Dabco | Dioxane | 2-(4-Nitrophenyl)furan | High | researchgate.net |

| Aryl Iodides | Vinyl tributyltin | [PdCl₂[4,4'-bis-(RfCH₂OCH₂)-2,2'-bpy]] | NMP | Aryl-substituted alkene | Good | mdpi.com |

Table 3: Examples of Palladium-Catalyzed Stille Coupling Reactions on Related Aryl Halides. This table is interactive.

The Mizoroki-Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. rsc.org For substrates containing both iodine and bromine, the Heck reaction demonstrates remarkable chemoselectivity for the activation of the C-I bond. rsc.orgrsc.org Studies using 1-bromo-4-iodobenzene have shown that it couples exclusively at the C-I bond with alkenes like styrene (B11656) or tert-butyl acrylate, leaving the C-Br bond completely unaltered. rsc.orgrsc.org This high selectivity is attributed to the preferential oxidative addition of the Pd(0) catalyst to the weaker C-I bond. Therefore, the Heck reaction of this compound is a reliable method for selectively introducing a vinyl group at the C-4 position.

| Aryl Halide | Alkene Partner | Catalyst System | Base | Solvent/Conditions | Product | Yield (%) | Ref |

| 1-Bromo-4-iodobenzene | Styrene | Pd milling ball | K₂CO₃ | DMF, Mechanocatalysis, 120°C | (E)-1-Bromo-4-styrylbenzene | 70 | rsc.orgrsc.org |

| 1-Bromo-4-iodobenzene | tert-Butyl acrylate | Pd milling ball | K₂CO₃ | DMF, Mechanocatalysis, 120°C | (E)-tert-Butyl 3-(4-bromophenyl)acrylate | 65 | rsc.orgrsc.org |

| 1-Bromo-4-fluorobenzene | Styrene | Pd(OAc)₂ | NaOAc | [bmim][Br] (Ionic Liquid), 100°C | 1-Bromo-4-styryl-benzene derivative | 100 (conversion) | acs.org |

Table 4: Selective Heck Reactions on Dihaloarene Substrates. This table is interactive.

While the intrinsic reactivity difference between C-I and C-Br bonds is the dominant factor controlling selectivity in most cross-coupling reactions of this compound, the choice of ligand on the palladium catalyst can profoundly influence catalytic activity and, in more complex systems, even site-selectivity. nih.govacs.org Ligands modulate the steric and electronic properties of the palladium center, affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

For challenging substrates, such as dihaloarenes with identical halogens (e.g., dichlorobenzenes), specific ligand/base combinations have been developed to control site-selectivity. For instance, the use of sulfonated phosphine (B1218219) ligands (like sSPhos or sXphos) with large alkali metal cations (like Cs⁺) can direct coupling to a specific position through non-covalent interactions. incatt.nl Furthermore, the nature of the active catalytic species, which is influenced by the ligand-to-palladium ratio, is critical. A low PPh₃/Pd ratio (e.g., 2:1) can lead to the formation of palladium cluster complexes, which may exhibit different reactivity and selectivity compared to the mononuclear palladium species formed at higher ligand ratios (e.g., ≥4:1). acs.orgrsc.org In the case of this compound, while standard ligands like triphenylphosphine (B44618) (PPh₃) are generally sufficient to ensure selective reaction at the C-I bond, the use of more sophisticated ligands, such as bulky biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), could potentially be used to catalyze the subsequent, more difficult coupling at the C-Br bond under different reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Mechanistic Studies of Palladium-Catalyzed Transformations

Palladium-catalyzed reactions are pivotal in synthetic organic chemistry, and understanding their mechanisms is crucial for reaction optimization and development. In the context of this compound, palladium catalysis often involves oxidative addition, migratory insertion, and reductive elimination steps.

Mechanistic studies have shown that in palladium-catalyzed cascade reactions, the initial step is typically the oxidative addition of the palladium(0) catalyst to the most reactive carbon-halogen bond. mdpi.com For this compound, this would be the carbon-iodine bond due to its lower bond dissociation energy compared to the carbon-bromine and carbon-fluorine bonds. This forms an arylpalladium(II) intermediate. mdpi.com

Subsequent steps can vary depending on the reaction partners and conditions. For instance, in intramolecular Heck reactions followed by C-H activation, a 1,4-palladium migration can occur. acs.org This process involves the movement of the palladium atom along the aromatic ring, which can lead to the activation of a different C-H bond and the formation of new cyclic structures. acs.org The regioselectivity of such cyclizations can be influenced by steric and electronic factors of substituents on the aromatic ring. acs.org

In some transformations, the arylpalladium(II) intermediate can undergo migratory insertion with other molecules, such as difluorocarbene, which can serve as a carbon monoxide surrogate. nih.gov This leads to the formation of a new carbon-carbon bond and a subsequent cascade of reactions, potentially resulting in complex spirocyclic compounds. nih.gov Mechanistic investigations of these processes often utilize techniques like monitoring reaction kinetics and isolating and characterizing reaction intermediates to elucidate the catalytic cycle. d-nb.info

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions represent a significant class of transformations for forming carbon-heteroatom and carbon-carbon bonds. With polyhalogenated substrates like this compound, the inherent differences in the reactivity of the carbon-halogen bonds can be exploited to achieve selective functionalization.

A key feature of copper-catalyzed reactions with this substrate is the high selectivity for the activation of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. semanticscholar.org This selectivity is primarily attributed to the lower bond dissociation energy of the C-I bond. For example, in the N-arylation of 2-oxazolidinone (B127357) with this compound, the reaction proceeds selectively at the iodine-bearing carbon. semanticscholar.org By controlling reaction conditions, such as temperature, high C-I/C-Br selectivity can be achieved. semanticscholar.org

The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to form carbon-oxygen bonds. For instance, the coupling of this compound with phenol (B47542) in the presence of copper powder and a base leads to the displacement of the iodine atom by the phenoxy group.

Recent advancements have also demonstrated copper-catalyzed ipso-borylation of fluoroarenes, suggesting that under specific conditions, even the strong C-F bond can be activated by a copper catalyst. acs.org While not directly demonstrated on this compound, this finding opens up possibilities for sequential, site-selective functionalization of all three halogen atoms using copper catalysis.

| Reaction Type | Catalyst/Reagents | Selective Bond Cleavage | Product Type |

| N-Arylation | CuI, (±)-trans-cyclohexanediamine, K₃PO₄ | C-I | N-Aryl-2-oxazolidinone |

| Ullmann Condensation | Cu powder, KOH | C-I | Aryl ether |

| ipso-Borylation | CuI, PCy₃, CsF | C-F (on other fluoroarenes) | Arylboronic acid pinacol (B44631) ester |

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, often displaying unique reactivity and selectivity compared to palladium or copper catalysts. beilstein-journals.org For polyhalogenated substrates like this compound, nickel catalysis offers opportunities for selective C-C and C-heteroatom bond formation.

The general reactivity trend for nickel-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl >> C-F, which is based on the bond dissociation energies. nih.gov This inherent selectivity allows for the preferential reaction at the most labile carbon-iodine bond of this compound.

Mechanistically, these reactions typically involve the oxidative addition of the aryl halide to a low-valent nickel(0) species to form an arylnickel(II) intermediate. rsc.org This step is often the rate-determining step and is influenced by the nature of the halogen and the ligands on the nickel center. Following oxidative addition, transmetalation with a suitable coupling partner (e.g., an organozinc or organoboron reagent) and subsequent reductive elimination furnishes the cross-coupled product and regenerates the active nickel(0) catalyst. nih.govscholaris.ca

While direct examples of nickel-catalyzed reactions specifically with this compound are not extensively detailed in the provided search results, the principles of nickel catalysis on similar polyhalogenated arenes are well-established. For instance, in systems containing both bromo and fluoro substituents, nickel catalysts can selectively activate the C-Br bond while leaving the C-F bond intact. beilstein-journals.org This suggests that a stepwise functionalization of this compound would be feasible, first at the iodine position, then at the bromine, and potentially at the fluorine under more forcing conditions.

| Mechanistic Step | Description |

| Oxidative Addition | Ni(0) inserts into the C-X bond (preferentially C-I) to form an ArNi(II)X species. |

| Transmetalation | The aryl group from another organometallic reagent replaces the halide on the Ni(II) center. |

| Reductive Elimination | The two organic groups on the Ni(II) center couple and are eliminated, regenerating the Ni(0) catalyst. |

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for modifying aromatic rings. In polyhalogenated systems like this compound, the regioselectivity of nucleophilic attack is a key consideration.

The reactivity of halogens as leaving groups in SNA_r reactions is typically F > Cl > Br > I, which is the reverse of the C-X bond strength order. This is because the rate-determining step is often the attack of the nucleophile to form a stabilized anionic intermediate (Meisenheimer complex), and the highly electronegative fluorine atom is most effective at stabilizing this intermediate through its inductive effect. nih.gov

Selective Fluorine Displacement Reactions

The fluorine atom in this compound is activated towards nucleophilic displacement due to its high electronegativity and the presence of other electron-withdrawing halogen substituents on the ring. cn-alchemist.com While the C-F bond is the strongest carbon-halogen bond, its displacement is often favored in SNA_r reactions when strong nucleophiles are used. lew.ro

The selectivity for fluorine displacement can be influenced by the nature of the nucleophile. Hard nucleophiles, such as alkoxides, tend to favor the displacement of fluorine. lew.ro This is consistent with the principles of Hard and Soft Acid and Base (HSAB) theory, where the hard nucleophile preferentially attacks the carbon atom attached to the hard fluorine atom.

Regioselectivity in Nucleophilic Attack on Polyhalogenated Systems

The regioselectivity of nucleophilic attack on polyhalogenated benzenes is governed by the ability of the substituents to stabilize the intermediate Meisenheimer complex. researchgate.net Electron-withdrawing groups, including halogens, stabilize the negative charge that develops in the ring during the formation of this intermediate.

In a molecule like this compound, the fluorine atom is ortho to the bromine and meta to the iodine. The bromine is ortho to the fluorine and meta to the iodine. The iodine is para to the fluorine and meta to the bromine. The stability of the Meisenheimer complex, and thus the site of nucleophilic attack, is determined by the cumulative electronic effects of all three halogens.

Computational studies on similar polyhalogenated systems have shown that nucleophilic attack is preferred at positions that lead to a Meisenheimer intermediate where the anionic charge is most effectively stabilized. semanticscholar.orgwiley.com For polyfluorinated systems, attack is often favored at the position para to another fluorine atom. semanticscholar.orgwiley.com In the case of this compound, the fluorine atom is para to the iodine atom, which could make the carbon attached to the fluorine a favorable site for nucleophilic attack. However, the interplay of the inductive and resonance effects of all three halogens, as well as steric considerations, will ultimately determine the regiochemical outcome. nih.gov

Electrophilic Aromatic Substitution Reactions and Directing Effects

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I), which makes the aromatic ring less nucleophilic. masterorganicchemistry.comuci.edu However, they are ortho-, para-directors because of their electron-donating resonance effect (+M), which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions. uci.eduwikipedia.org

For this compound, all three halogen substituents will influence the regioselectivity of an incoming electrophile. The directing effects of the halogens are as follows:

Fluorine: Weakly deactivating, ortho-, para-director.

Bromine: Deactivating, ortho-, para-director.

Iodine: Deactivating, ortho-, para-director.

The positions on the ring are activated or deactivated by the combined inductive and resonance effects of the three halogens. The fluorine atom at position 2 will direct incoming electrophiles to its ortho (position 3) and para (position 5) positions. The bromine atom at position 1 will direct to its ortho (position 6) and para (position 4, which is already substituted). The iodine atom at position 4 will direct to its ortho positions (positions 3 and 5).

| Substituent | Inductive Effect | Resonance Effect | Directing Effect |

| -F | -I (Strong) | +M (Weak) | ortho, para |

| -Br | -I (Strong) | +M (Weak) | ortho, para |

| -I | -I (Strong) | +M (Weak) | ortho, para |

Carbon-Hydrogen (C-H) Bond Functionalization

The presence of halogen substituents significantly influences the reactivity of the C-H bonds on the aromatic ring, enabling their selective functionalization through various catalytic methods.

Polyhalogenated arenes are valuable building blocks in organic synthesis, allowing for the stepwise and selective introduction of different functional groups. nih.govacs.org The ability to selectively activate a specific C-H bond in the presence of multiple C-halogen bonds is a powerful strategy for creating complex molecules. acs.org In the context of this compound, the electronic properties of the halogen substituents play a crucial role in directing which C-H bond is activated. The fluorine atom, being the most electronegative, increases the acidity of the adjacent C-H bonds, making them more susceptible to deprotonation or metalation. nih.gov This directing effect is a key principle in achieving regioselectivity in C-H activation reactions. nih.govacs.orgnih.gov

For instance, in palladium-catalyzed reactions, the selection of the C-H bond to be functionalized can often be controlled by the electronic environment of the arene. beilstein-journals.org The inherent differences in the electronic nature of the C-H bonds in this compound, influenced by the adjacent halogens, allow for predictable regioselective functionalization. acs.org

Palladium-catalyzed C-H functionalization is a cornerstone of modern organic synthesis. nih.gov These reactions often proceed through a catalytic cycle that involves the oxidative addition of a palladium(0) species to a carbon-halogen bond, followed by a C-H activation step. acs.orgmdpi.com In some cases, a fascinating phenomenon known as 1,4-palladium migration can occur, where the palladium atom moves from its initial position to a different site on the aromatic ring before the final bond-forming step. epfl.chiastate.edunih.gov

This migration process typically involves an initial oxidative addition of the palladium catalyst to the most reactive C-X bond (in this case, likely the C-I bond) to form an arylpalladium intermediate. iastate.edu This intermediate can then undergo a reversible C-H activation/deactivation sequence, allowing the palladium to "walk" across the aromatic ring. nih.gov The final position of the palladium, and thus the site of functionalization, is often determined by the thermodynamic stability of the various possible palladacycle intermediates, which is influenced by the acidity of the C-H bonds. iastate.edu This 1,4-migration provides a pathway to functionalize C-H bonds that are remote from the initial site of oxidative addition, expanding the synthetic utility of palladium catalysis. epfl.chnih.gov

Table 1: Key Mechanistic Steps in Palladium-Catalyzed C-H Functionalization

| Step | Description |

| Oxidative Addition | A Pd(0) catalyst inserts into a carbon-halogen bond (e.g., C-I) to form a Pd(II) intermediate. iastate.edu |

| C-H Activation | The Pd(II) species interacts with a C-H bond on the same or another molecule, leading to its cleavage. beilstein-journals.org |

| 1,4-Palladium Migration | The palladium atom moves from its initial position to a more thermodynamically stable site on the aromatic ring. epfl.chiastate.edu |

| Reductive Elimination | The final bond is formed, regenerating the Pd(0) catalyst. nih.gov |

Generation and Reactivity of Aryne Intermediates from this compound Precursors

Arynes are highly reactive intermediates that can be generated from halogenated arenes and subsequently trapped by various reagents to form a wide range of functionalized aromatic compounds. greyhoundchrom.comtcichemicals.com this compound is a potential precursor for the generation of a halofluorobenzyne.

The generation of arynes from polyhalogenated benzenes typically involves treatment with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA). greyhoundchrom.comtcichemicals.com The base abstracts a proton ortho to one of the halogen atoms, followed by the elimination of a metal halide to form the aryne triple bond. In the case of this compound, the regioselectivity of the initial deprotonation and the subsequent elimination would determine the structure of the resulting aryne. The fluorine atom's strong electron-withdrawing effect can direct the deprotonation to the adjacent C-H bond.

Once generated, the aryne is a powerful electrophile and dienophile. It can be trapped by nucleophiles or dienes in cycloaddition reactions. greyhoundchrom.comtcichemicals.com For instance, trapping with furan (B31954) would yield a Diels-Alder adduct. lookchemmall.comresearchgate.net The substituents on the aryne can influence the regioselectivity of these trapping reactions. lookchemmall.com The development of milder methods for aryne generation, such as those using 2-(trimethylsilyl)aryl triflates, has expanded the scope and functional group tolerance of aryne chemistry. nih.govacs.org

Deprotonative Metalation and Subsequent Functionalization

Deprotonative metalation, also known as directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic compounds. researchgate.netacs.org This strategy relies on the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. acs.org The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce a new functional group.

In this compound, the fluorine atom can act as a directing group, facilitating the deprotonation of the adjacent C-H bond. nih.gov The choice of the base is crucial and can influence the efficiency and regioselectivity of the metalation. researchgate.netrsc.org For instance, lithium amides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are commonly used. researchgate.net The long-range acidifying effect of bromine has also been noted to influence the site of deprotonation in some aromatic systems. researchgate.net

Once the aryllithium species is formed, it can react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide, or silyl (B83357) chlorides, to introduce new substituents with high regiocontrol. researchgate.netsci-hub.se This method provides a complementary approach to cross-coupling reactions for the synthesis of highly substituted aromatic compounds.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of 1-Bromo-2-fluoro-4-iodobenzene in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene (B151609) ring. vulcanchem.com The chemical shifts and splitting patterns are dictated by the positions of the halogen substituents. The proton adjacent to the iodine (at C5) would likely appear as a doublet of doublets, split by the neighboring proton (at C6) and a longer-range coupling to the fluorine atom. The proton at C6, adjacent to the bromine, would also be a doublet of doublets, coupled to the proton at C5 and the fluorine at C2. The proton at C3, situated between the fluorine and iodine atoms, would exhibit the most complex splitting, appearing as a triplet or a doublet of doublets depending on the magnitudes of the coupling constants with the adjacent fluorine and the proton at C5.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals are expected, one for each carbon atom in the benzene ring. The carbons directly bonded to the halogens will show characteristic shifts and couplings. The carbon attached to fluorine (C2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J_CF). The carbons bonded to bromine (C1) and iodine (C4) are also identifiable, with the C-I bond typically shifting the carbon signal to a higher field (lower ppm value) compared to C-Br. chemicalbook.comchemicalbook.com

¹⁹F NMR: ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected for this compound. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. While specific data for this isomer is scarce in the literature, related compounds like 1-bromo-4-fluorobenzene (B142099) show distinct fluorine resonances that are sensitive to the other substituents on the ring. spectrabase.com

Table 1: Predicted NMR Data for this compound Note: The following data is predictive, based on the analysis of related structures. Exact values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| H-3 | ~7.3 - 7.5 | dd or t | ³JH-F, ⁴JH-H |

| H-5 | ~7.8 - 8.0 | dd | ³JH-H, ⁴JF-H |

| H-6 | ~7.5 - 7.7 | dd | ³JH-H, ³JF-H |

| C-1 (C-Br) | ~110 - 115 | d | ²JC-F |

| C-2 (C-F) | ~160 - 165 | d | ¹JC-F (~250 Hz) |

| C-3 | ~120 - 125 | d | ²JC-F |

| C-4 (C-I) | ~90 - 95 | s | - |

| C-5 | ~140 - 145 | d | ³JC-F |

| C-6 | ~130 - 135 | d | ³JC-F |

| ¹⁹F | ~ -100 to -115 | m | Coupling to H-3, H-5, H-6 |

Mass Spectrometry (LC-MS, UPLC-MS) for Purity Assessment and Reaction Product Identification

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and assessing the purity of this compound. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for analyzing complex reaction mixtures.

In a typical mass spectrum, this compound (molecular weight: 300.90 g/mol ) would exhibit a characteristic molecular ion peak cluster. thermofisher.com Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion [M]⁺˙ will appear as two peaks of nearly equal intensity separated by two mass units (m/z 300 and 302). This distinctive pattern is a clear indicator of a monobrominated compound. docbrown.info

Purity Assessment: LC-MS and UPLC-MS are routinely used to determine the purity of chemical samples. mdpi.com A sample of this compound can be injected into the instrument, where the LC/UPLC column separates the target compound from any impurities, such as starting materials (e.g., 2-fluoro-4-iodoaniline) or by-products from the synthesis. chemicalbook.comapicalscientific.com The mass spectrometer then detects each separated component, allowing for quantification of the main compound and identification of impurities based on their mass-to-charge ratios.

Reaction Product Identification: These techniques are invaluable for monitoring the progress of chemical reactions. nih.govnih.gov For instance, in a synthesis using this compound as a starting material, a researcher can take small aliquots from the reaction mixture over time. Analysis by LC-MS or UPLC-MS can show the depletion of the starting material and the formation of the desired product, confirming that the reaction is proceeding as expected. This allows for precise determination of reaction completion and can help in identifying unexpected side products, aiding in the optimization of reaction conditions. waters.com The high resolution and speed of UPLC, in particular, enable rapid analysis, making it a cornerstone of modern high-throughput chemistry. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺˙ | [C₆H₃⁷⁹BrFI]⁺˙ | 299.84 | Molecular ion with ⁷⁹Br isotope. |

| [M+2]⁺˙ | [C₆H₃⁸¹BrFI]⁺˙ | 301.84 | Molecular ion with ⁸¹Br isotope. Intensity is ~97% of the M peak. |

| [M-Br]⁺ | [C₆H₃FI]⁺ | 193.94 | Loss of bromine radical. |

| [M-I]⁺ | [C₆H₃BrF]⁺ | 173.95 | Loss of iodine radical. |

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint, confirming the aromatic structure and the presence of carbon-halogen bonds.

The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

Aromatic C=C Stretching: Several bands of varying intensity are typically observed in the 1600-1450 cm⁻¹ region, which are characteristic of the benzene ring skeleton. vulcanchem.com

Carbon-Halogen Stretching: The most diagnostic peaks for this compound are found in the fingerprint region. The C-F stretch typically appears as a strong band in the 1250-1000 cm⁻¹ range. rsc.org The C-Br stretching vibration is found at lower wavenumbers, generally between 650-550 cm⁻¹, while the C-I stretch appears at even lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound Note: Based on typical frequencies for substituted benzenes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| In-plane C-H Bend | 1300 - 1000 | Medium |

| Out-of-plane C-H Bend | 900 - 675 | Strong |

| C-Br Stretch | 650 - 550 | Medium-Strong |

| C-I Stretch | 600 - 500 | Medium-Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the physical properties and reactivity of a compound.

As of the latest literature search, a solved single-crystal X-ray structure for this compound has not been reported. However, the analysis of closely related structures, such as 1-bromo-4-iodobenzene (B50087), provides insight into the type of data that would be obtained. researchgate.net

A crystallographic study of this compound would determine:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal lattice.

Crystal System and Space Group: The symmetry characteristics of the crystal. For example, 1-bromo-4-iodobenzene crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

Bond Lengths and Angles: Precise measurements of the C-C, C-H, C-F, C-Br, and C-I bond lengths and the angles between them. This would confirm the planarity of the benzene ring and reveal any minor distortions caused by the bulky halogen substituents.

Intermolecular Interactions: A key feature of interest would be the nature of halogen bonding (e.g., I···I, I···Br, I···F interactions) and other non-covalent forces that dictate how the molecules pack together in the crystal. acs.orgmdpi.com The introduction of the fluorine atom, with its high electronegativity, would be expected to significantly influence the electrostatic potential of the molecule and thus its crystal packing compared to non-fluorinated analogues.

Table 4: Crystallographic Data for the Related Compound 1-Bromo-4-iodobenzene Source: Data from the crystallographic study of 1-bromo-4-iodobenzene, provided for illustrative purposes. researchgate.net

| Parameter | Value for 1-Bromo-4-iodobenzene |

|---|---|

| Chemical Formula | C₆H₄BrI |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.1704(6) |

| b (Å) | 5.8242(8) |

| c (Å) | 14.929(2) |

| β (°) | 97.315(5) |

| Volume (ų) | 359.67(9) |

| Z (Molecules per unit cell) | 2 |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations for Reactivity Prediction

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule that govern its chemical behavior. For 1-bromo-2-fluoro-4-iodobenzene, methods like Density Functional Theory (DFT) are employed to model its ground-state geometry and electronic landscape. amazonaws.com Functionals such as B3LYP, often paired with basis sets like 6-31G(d), are commonly used to perform these calculations. amazonaws.comrsc.org

Key parameters derived from these calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions most susceptible to electrophilic or nucleophilic attack. The highly electronegative fluorine atom significantly influences the electron distribution of the benzene (B151609) ring through a strong negative inductive effect. cn-alchemist.com This effect, combined with the contributions from bromine and iodine, creates a unique electronic profile that dictates the molecule's reactivity in various chemical transformations.

Table 1: Representative Calculated Electronic Properties for a Phenyl-Acridine Moiety Derived from this compound This table, adapted from a study on a related complex, illustrates the type of data generated through DFT calculations to understand electronic behavior. rsc.org

| Structure | HOMO (eV) | LUMO (eV) | Triplet Energy (T1) (eV) | Singlet Energy (S1) (eV) | ΔEST (eV) |

| Moiety 1 | -4.88 | -0.06 | 3.1902 | 4.1674 | 0.9772 |

| Moiety 2 | -4.96 | -0.74 | 3.0485 | 3.6131 | 0.5646 |

| Moiety 3 | -5.03 | -0.74 | 3.1341 | 3.8835 | 0.7494 |

Data adapted from a study on 10-(4-Bromo-3-fluorophenyl)-9,9-dimethyl-9,10-dihydroacridine and its derivatives, synthesized from this compound. rsc.org The values represent calculated properties of larger molecular systems containing the core structure.

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

Beyond static properties, computational chemistry allows for the dynamic simulation of reaction pathways. By modeling the potential energy surface of a reaction, chemists can identify intermediates and, crucially, locate the transition states that connect them. The energy of the transition state determines the activation energy (Ea) of a reaction, providing a quantitative measure of its kinetic feasibility.

For this compound, this is particularly valuable for comparing the activation barriers of competing reactions, such as substitution at the C-Br, C-F, or C-I positions. For instance, in Ullmann-type coupling reactions, computational models can elucidate the mechanism, which may involve the formation of organometallic intermediates. mdpi.comacs.org DFT calculations can be performed using software packages like Gaussian 09 to model these complex transformations. amazonaws.com Such studies can help rationalize why a certain reaction condition favors one product over another, providing deep mechanistic insights that are often difficult to obtain through experimental means alone.

Prediction of Regioselectivity and Stereoselectivity in Reactions of this compound

The most significant utility of computational modeling for this compound is in predicting regioselectivity. The molecule offers three distinct sites for reaction, and the outcome is highly dependent on the reaction conditions. Experimental studies have shown a clear divergence in reactivity:

Metal-free Nucleophilic Aromatic Substitution (SNAr): In the absence of a copper catalyst, nucleophilic attack, for example by carbazole (B46965), occurs with high selectivity at the carbon-bearing fluorine atom. thieme-connect.com This is attributed to the C-F bond being activated by the electron-withdrawing effect of the ortho-bromine substituent. thieme-connect.com

Metal-Catalyzed Cross-Coupling: In transition metal-catalyzed reactions, such as Suzuki or Ullmann couplings, the reactivity trend is inverted. nih.gov The reaction proceeds preferentially via oxidative addition to the weaker carbon-halogen bonds. Generally, the order of reactivity is C-I > C-Br > C-F. This chemoselectivity has been exploited in multi-step syntheses to build complex molecules in a controlled, stepwise manner. nih.gov

Computational models can predict and rationalize these experimental observations. By calculating the activation energies for nucleophilic attack at each of the three positions, models can confirm that the barrier is lowest for displacing the fluoride (B91410) under SNAr conditions. Conversely, for metal-catalyzed pathways, calculations of the oxidative addition step show a lower energy barrier for the C-I bond, followed by the C-Br bond, consistent with their respective bond dissociation energies. nih.gov

Table 2: Predicted Regioselectivity in Reactions of this compound

| Reaction Type | Catalyst | Predicted Reactive Site | Computational Rationale | Experimental Observation |

| Nucleophilic Substitution | None | C-F | Lowest activation energy for nucleophilic attack. | Highly selective substitution of fluorine. thieme-connect.com |

| Cross-Coupling (e.g., Suzuki, Ullmann) | Pd or Cu | C-I, then C-Br | Lowest activation energy for oxidative addition. | Sequential substitution at iodine, then bromine. nih.gov |

Ligand Design and Catalyst Optimization through Computational Methods

For metal-catalyzed cross-coupling reactions involving this compound, the choice of ligand is critical for controlling reactivity and selectivity. Computational methods play a vital role in modern catalyst development by enabling the in silico design and screening of ligands.

Instead of synthesizing and testing a vast library of ligands experimentally, computational chemists can model the catalyst-ligand complex and calculate key properties. These properties include steric parameters (e.g., bite angle, percent buried volume) and electronic parameters that influence the catalyst's activity. For example, in copper-catalyzed N-arylation reactions, various diamine ligands have been evaluated experimentally. thieme-connect.com Computational screening could accelerate this process by predicting which ligands would form the most stable and reactive catalytic species. By modeling the transition states of the desired catalytic cycle (e.g., oxidative addition, reductive elimination), researchers can predict which ligand will lead to the highest reaction rate and desired product selectivity, thereby guiding experimental efforts toward the most promising candidates. nih.gov

Applications of 1 Bromo 2 Fluoro 4 Iodobenzene in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The distinct reactivity of its three different halogen substituents makes 1-bromo-2-fluoro-4-iodobenzene an essential intermediate in the synthesis of intricate organic molecules. Chemists can selectively target one halogen over the others in a series of reactions, allowing for the precise construction of complex molecular architectures. This controlled reactivity is particularly advantageous in cross-coupling reactions like the Suzuki and Sonogashira reactions, which are fundamental for forming new carbon-carbon bonds. netascientific.comchemimpex.com The ability to introduce multiple functional groups in a stepwise manner expands the range of possible synthetic transformations. netascientific.comchemimpex.com

Pharmaceutical Development and Drug Discovery

In the realm of pharmaceutical development, this compound is a key player. netascientific.comchemimpex.com It acts as a foundational component in the synthesis of a wide array of pharmaceutical compounds. netascientific.comchemimpex.com The presence of halogen atoms can influence a molecule's activity, solubility, and its ability to be absorbed and utilized by the body, making this compound a valuable starting material in the creation of new drugs. cn-alchemist.com For instance, it is used to construct specific chemical structures for developing new antibacterial and anti-cancer medications. cn-alchemist.com Researchers utilize this compound to create molecules with specific pharmacological activities aimed at treating various diseases. cn-alchemist.com One notable application is in the synthesis of 7-fluoroindazole derivatives, which have shown potential as selective inhibitors of factor Xa, a key enzyme in the blood coagulation cascade. ossila.com These inhibitors have demonstrated high potency, highlighting the compound's importance in developing targeted therapies. ossila.com

Agrochemical Synthesis

The agricultural industry also benefits from the unique properties of this compound. netascientific.comchemimpex.comchemimpex.com It serves as a vital intermediate in the production of novel agrochemicals, including pesticides and herbicides. cphi-online.com The incorporation of fluorine into these molecules can enhance their biological activity and stability. netascientific.com The compound's structure allows for the development of new crop protection agents that are more effective and potentially more environmentally friendly.

Synthesis of Biologically Active Compounds

Beyond pharmaceuticals and agrochemicals, this compound is instrumental in the synthesis of a broad range of other biologically active compounds. netascientific.comchemimpex.com Its utility in facilitating complex organic reactions makes it a go-to building block for researchers exploring new molecules with potential biological applications. netascientific.comchemimpex.com The ability to selectively functionalize the benzene (B151609) ring enables the creation of diverse derivatives with tailored properties for various biological targets. netascientific.comchemimpex.com

Advanced Materials Science Applications

The applications of this compound extend into the field of materials science, where it is used to create advanced materials with specific and enhanced properties. netascientific.comchemimpex.com

Polymers and Coatings with Tailored Properties

In the development of new polymers and coatings, this compound is used as a monomer or a cross-linking agent. chemimpex.com Its incorporation into polymer chains can significantly improve the material's properties, such as thermal stability, chemical resistance, and durability. chemimpex.com These enhanced materials find use in a variety of demanding applications where performance and longevity are critical.

Liquid Crystals and Organic Semiconductors

This compound is also a key component in the synthesis of liquid crystals and organic semiconductors. ossila.comsdynchem.com The unique electronic properties imparted by the halogen atoms make it a valuable building block for materials used in new display technologies and other electronic devices. cn-alchemist.com For example, it is utilized as a synthesis intermediate for carbazole (B46965) derivatives, which are known for their applications in organic electronics. ossila.com The ability to create materials with special optoelectronic properties underscores the compound's importance in the advancement of modern electronics. cn-alchemist.com

Nanomaterials and Quantum Dots Fabrication

The unique electronic and optical properties of polyhalogenated aromatic compounds make them attractive building blocks for the synthesis of advanced nanomaterials and quantum dots. While direct and extensive research on the specific application of this compound in the fabrication of nanomaterials and quantum dots is not widely documented, its structural motifs suggest its potential as a precursor for creating nanostructured materials. The presence of multiple, distinct halogen atoms on the benzene ring allows for programmed, stepwise functionalization, which is a key requirement in the bottom-up fabrication of complex molecular architectures and functional nanomaterials.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) can be exploited to introduce various organic moieties onto the benzene core in a controlled manner. This step-wise assembly is fundamental in designing organic semiconductors, light-emitting materials, and other functional organic nanomaterials. For instance, the iodine atom can be selectively targeted in cross-coupling reactions to introduce a chromophoric or electronically active group, while the bromine and fluorine atoms remain available for subsequent transformations or to fine-tune the electronic properties of the final material.

Although specific examples detailing the use of this compound in quantum dot synthesis are scarce, related halogenated benzenes are utilized in the preparation of precursors for such applications. The principles of using halogenated aromatics as building blocks for larger, conjugated systems that can act as ligands or components of quantum dots are well-established. The fluorine substituent, in particular, can impart desirable properties such as increased thermal stability and altered electronic levels in the resulting nanomaterials.

Strategies for Selective Functionalization of Polyhalogenated Benzene Systems

The selective functionalization of polyhalogenated benzene systems like this compound is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with precise substitution patterns. The distinct reactivity of the three different halogen atoms (iodine, bromine, and fluorine) on the benzene ring provides a powerful tool for chemists to orchestrate a series of selective transformations. chemimpex.com

The general order of reactivity for aryl halides in many catalytic cross-coupling reactions and halogen-metal exchange processes is I > Br > Cl > F. vulcanchem.com This predictable hierarchy allows for the selective reaction at one halogen site while leaving the others intact for subsequent functionalization.

Ortho-Metalation and Directing Group Effects

Ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While halogens are not the strongest DMGs, the fluorine atom in this compound can act as a weak directing group due to its high electronegativity, which increases the acidity of the ortho protons. uoc.grnih.gov However, in a polyhalogenated system, direct deprotonation can be competitive with halogen-metal exchange. The presence of a fluorine atom has been shown to activate a neighboring bromine atom for halogen-lithium exchange. researchgate.net

Halogen-Metal Exchange

Halogen-metal exchange is a common and highly effective method for the regioselective introduction of a nucleophilic carbon center on an aromatic ring. In the case of this compound, treatment with an organolithium reagent like n-butyllithium at low temperatures would preferentially lead to iodine-lithium exchange due to the high reactivity of the C-I bond. researchgate.netresearchgate.net This generates a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce a new substituent at the 4-position. The bromine and fluorine atoms would remain untouched under these conditions, allowing for further modifications.

Suzuki and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are indispensable tools for forming carbon-carbon bonds and are highly selective for different halogen substituents. chemimpex.com

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. For this compound, the reaction can be tuned to selectively occur at the C-I bond by using appropriate reaction conditions, such as carrying out the reaction at room temperature. wikipedia.org This would leave the C-Br and C-F bonds available for subsequent Suzuki couplings or other transformations, often requiring more forcing conditions like higher temperatures for the less reactive C-Br bond. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki reaction, the Sonogashira coupling exhibits a high degree of selectivity based on the halogen. The C-I bond of this compound would be the primary site of reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This selective reactivity allows for the introduction of an alkynyl group at the 4-position, which can be a key step in the synthesis of various functional materials and complex organic molecules. researchgate.net

The following table summarizes the expected selectivity of functionalization for this compound under different reaction conditions.

| Reaction Type | Reagents | Primary Reactive Site | Remaining Halogens |

| Halogen-Metal Exchange | n-Butyllithium, low temp. | C-I | Br, F |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, room temp. | C-I | Br, F |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | C-I | Br, F |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, elevated temp. | C-Br (after C-I functionalization) | F |

This inherent selectivity, governed by the different carbon-halogen bond strengths and their reactivity in various catalytic cycles, makes this compound a highly versatile building block in synthetic chemistry. It allows for a programmed and regiocontrolled approach to the synthesis of highly substituted aromatic compounds for a wide range of applications. ossila.com

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The drive towards green chemistry is shifting the focus of synthetic organic chemistry towards methodologies that are both environmentally benign and efficient. For versatile building blocks like 1-Bromo-2-fluoro-4-iodobenzene, future research will prioritize the development of synthetic pathways that maximize atom economy and minimize waste. Key areas of exploration include:

C-H Functionalization: Moving beyond traditional multi-step syntheses, which often involve pre-functionalized starting materials, researchers are exploring direct C-H functionalization and annulation processes. nih.gov These methods offer a more atom-economical approach to building complex molecules from simpler precursors, reducing the number of synthetic steps and the generation of stoichiometric byproducts. nih.gov

Eco-Friendly Catalysis: There is a growing emphasis on catalyst-based green strategies. nih.govresearchgate.net This includes the use of transition metals, as well as acid/base-catalyzed methods, to facilitate reactions under milder conditions, thereby reducing energy consumption. nih.gov The goal is to create catalytic systems that are not only efficient but also recoverable and reusable.

Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable resources. Research into utilizing feedstocks like carbon dioxide as a C1 source for constructing heterocyclic structures, such as oxazolidinones, represents a paradigm shift in chemical manufacturing. bath.ac.uk Applying similar principles to the synthesis or derivatization of this compound could significantly enhance its green credentials.

Table 1: Comparison of Synthetic Strategies

| Strategy | Traditional Methods | Sustainable/Atom-Economical Methods |

|---|---|---|

| Starting Materials | Often require pre-functionalized, complex precursors. | Utilize simpler, more abundant precursors. |

| Key Principle | Multi-step synthesis with protection/deprotection steps. | Direct C-H functionalization, annulation processes. nih.gov |

| Byproducts | Often generate significant stoichiometric waste. | Minimize waste by maximizing atom incorporation. nih.gov |

| Catalysis | May use harsh reagents and stoichiometric promoters. | Employs recoverable and reusable catalysts (e.g., transition metals). nih.gov |

| Energy Use | Can require high temperatures and pressures. | Aims for milder reaction conditions to reduce energy consumption. bath.ac.uk |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The presence of three different halogen atoms on the benzene (B151609) ring of this compound presents a significant opportunity for highly selective, sequential chemical transformations. The differential reactivity of the C-I, C-Br, and C-F bonds is the key to this potential. Future research is focused on developing sophisticated catalytic systems that can precisely target one halogen site over the others.